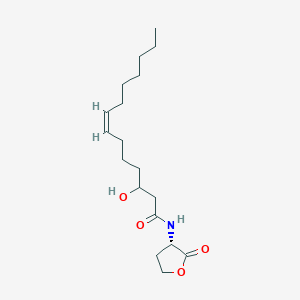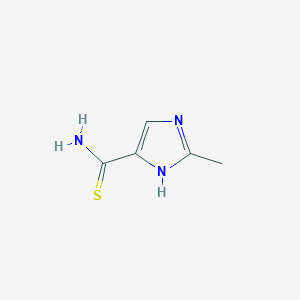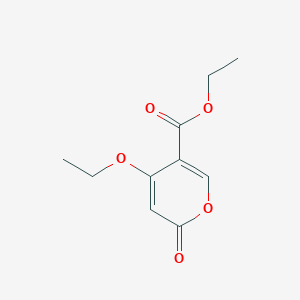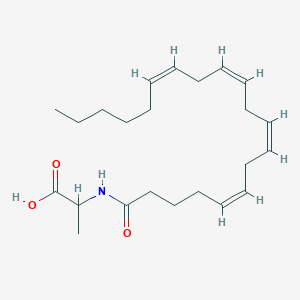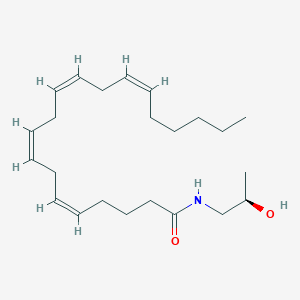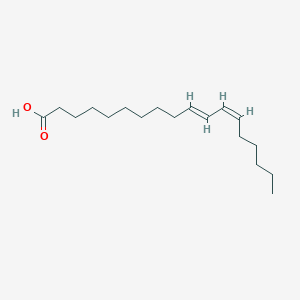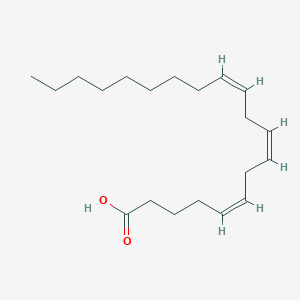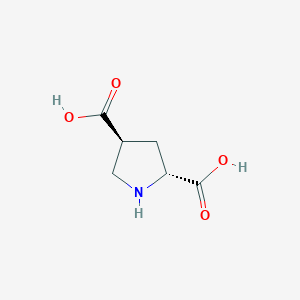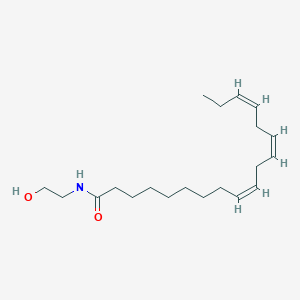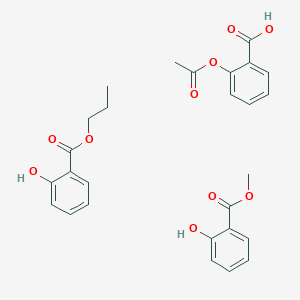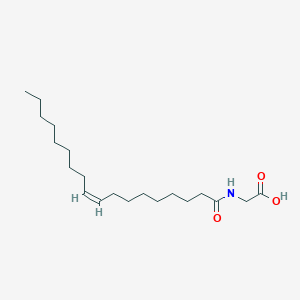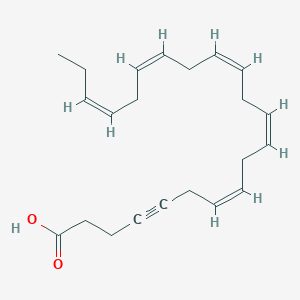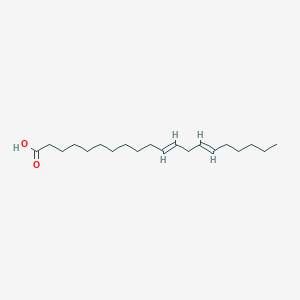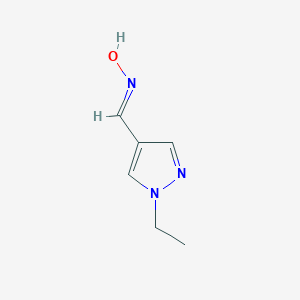
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine, also known as EPH, is a synthetic compound used for a variety of scientific applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmacology. EPH is a highly reactive compound and has been used in a variety of experiments, from the synthesis of small molecules to the study of biochemical pathways.
Aplicaciones Científicas De Investigación
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are nitrogen-containing heterocyclic compounds with a wide array of biological properties. Research has shown that these compounds possess antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. Their versatility is attributed to the pyrazoline core, which serves as a scaffold for the development of molecules with targeted biological activities. The therapeutic applications of pyrazolines extend to their role as inhibitors of enzymes like nitric oxide synthase, as well as their antioxidant properties. The exploration of pyrazoline derivatives has led to the synthesis of new compounds with enhanced biological efficacy, highlighting their potential in drug development and therapeutic interventions (Shaaban, Mayhoub, & Farag, 2012).
Antimicrobial and Antifungal Properties
Pyrazoline derivatives have been explored for their antimicrobial and antifungal properties. For instance, their effectiveness against Fusarium oxysporum, a pathogen responsible for diseases in plants, demonstrates their potential in addressing agricultural challenges. The structure-activity relationship studies of these compounds have facilitated the identification of pharmacophore sites critical for antifungal activity, offering insights into their mode of action and guiding the synthesis of more potent derivatives (Kaddouri et al., 2022).
Role in Antioxidant Activity
The antioxidant capacity of pyrazoline derivatives is another significant area of research. These compounds have been evaluated using various assays to determine their ability to scavenge free radicals and protect against oxidative stress, a mechanism involved in numerous diseases, including neurodegenerative disorders and cancer. The development of assays for antioxidant activity assessment has been crucial in identifying compounds with potential therapeutic applications, underscoring the importance of pyrazolines in mitigating oxidative damage (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While safety data sheets are available for some pyrazole derivatives , specific information about the safety and hazards of “(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine” is not found in the available literature.
Propiedades
IUPAC Name |
(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXIQGWFWZRGJ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
